molecular formula C15H20O B025048 3-Ethyl-1-phenylhept-1-yn-3-ol CAS No. 19781-33-0

3-Ethyl-1-phenylhept-1-yn-3-ol

Cat. No. B025048
CAS RN: 19781-33-0
M. Wt: 216.32 g/mol
InChI Key: MIVGYFVSMBKLHD-UHFFFAOYSA-N
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Description

3-Ethyl-1-phenylhept-1-yn-3-ol is a chemical compound with the molecular formula C15H20O . It is available for purchase from various chemical suppliers .

Scientific Research Applications

  • In the field of plant biology and agriculture, ethylene has been found to synergize the induction of herbivore-induced volatile organic compounds in maize plants. This enhances plant-to-plant signaling and defense against herbivores (Ruther & Kleier, 2005).

  • Certain derivatives of this compound have shown effectiveness in protecting against Sphaerotheca fuliginea in Cucumis sativus, although they do not have a wide spectrum of activity (Arnoldi et al., 1982).

  • In organic chemistry, silver acetate catalyzed hydroamination of related compounds has been used to efficiently produce (Z)-2-methylene-1-sulfonylindolin-3-ols, which are valuable in synthetic applications (Susanti et al., 2012).

  • Ultrasound irradiation offers an environmentally friendly, one-pot method for the synthesis of 4,4-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) with excellent yields (Hasaninejed et al., 2013).

  • Volatile 1-octen-3-ol activates a defense response in Arabidopsis thaliana plants, enhancing their resistance to Botrytis cinerea and other pathogens (Kishimoto et al., 2007).

  • In the study of crystal structures, certain derivatives of this compound have been analyzed, contributing to the understanding of molecular configurations (Raghuvarman et al., 2014).

  • The compound has been used in organic synthesis, such as in the Palladium(II)-catalyzed dicarbonylation process to synthesize gamma-butyrolactones (Tamaru et al., 1991).

  • A flow synthesis method was developed for preparing optically active derivatives of this compound, which serve as building blocks for natural product synthesis (Katayama et al., 2018).

  • Its derivatives have also been used in transition metal promoted alkylations of unsaturated alcohols (Youngblood et al., 1978).

  • Microwave irradiation with specific catalysts has been used to synthesize ethyl 3-phenylacrylate from related compounds, yielding high efficiency (Cui-ling, 2007).

properties

IUPAC Name

3-ethyl-1-phenylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-3-5-12-15(16,4-2)13-11-14-9-7-6-8-10-14/h6-10,16H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGYFVSMBKLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606480
Record name 3-Ethyl-1-phenylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19781-33-0
Record name 3-Ethyl-1-phenylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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